
Endogenous Function of Diiodothyroacetic Acid
(Diac): A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:
4-Hydroxy-3,5-diiodophenylacetic

acid

CAS No.: 1948-39-6

Cat. No.: B139732 Get Quote

Executive Summary
Diiodothyroacetic acid (Diac or TA2) is a naturally occurring acetic acid metabolite of thyroid

hormones.[1] Unlike its precursor Triiodothyroacetic acid (Triac/TA3), which exhibits high affinity

for the nuclear thyroid receptor beta (TR

), 3,5-Diac functions primarily as a mitochondrial modulator.

Emerging research characterizes Diac not merely as a degradation product, but as a bioactive

lipid-lowering agent with a distinct non-genomic mechanism. It acts by directly uncoupling

mitochondrial respiration and stimulating fatty acid oxidation, likely through interaction with the

Cytochrome c Oxidase (COX) complex, independent of canonical nuclear receptor signaling.

This guide outlines the biosynthetic pathways, molecular mechanisms, and validated protocols

for studying Diac activity.

Part 1: Biosynthetic Origin & Metabolism
Diac is formed via the oxidative deamination and decarboxylation of iodothyronines. This

pathway, often overshadowed by deiodination, represents a critical route for generating "acetic

acid" analogs (Tetrac, Triac, Diac) that exhibit altered biological half-lives and receptor affinities

compared to their amine counterparts (T4, T3, T2).
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The Deamination-Decarboxylation Pathway
The conversion of 3,5-Diiodothyronine (3,5-T2) to 3,5-Diac involves the modification of the

alanine side chain. Alternatively, Diac can be generated via the inner-ring deiodination of Triac.

Precursors: 3,5-Diiodothyronine (3,5-T2) or Triiodothyroacetic acid (Triac).

Enzymatic Steps:

Transamination/Oxidative Deamination: Conversion of the amine group to a keto-acid

intermediate (Diiodothyropyruvic acid).

Decarboxylation: Conversion of the keto-acid to the acetic acid final product (Diac).

Pathway Visualization
The following diagram illustrates the formation of Diac within the thyroid hormone metabolic

network.
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Figure 1: Biosynthetic pathway of Diac (TA2) via parallel deiodination and side-chain

modification routes.

Part 2: Molecular Mechanism of Action
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Diac's physiological profile is defined by a "Mitochondrial-First" mechanism, distinguishing it

from the "Nuclear-First" action of T3.

Receptor Affinity (Nuclear vs. Mitochondrial)
While Triac is a potent agonist of TR

, 3,5-Diac exhibits negligible affinity for nuclear thyroid receptors (TR

and TR

). Instead, its activity mimics that of 3,5-T2, focusing on the mitochondrion as the primary
organelle of action.

Feature Triac (TA3) 3,5-Diac (TA2)

Primary Target
Nuclear TR

(High Affinity)
Mitochondria (COX Complex)

Genomic Action
Strong Transcriptional

Regulator
Weak/Negligible

Metabolic Effect
TSH Suppression, Lipid

Lowering

Rapid Respiration Increase,

Fatty Acid Oxidation

Mechanism Canonical TR Binding
Non-Genomic / Direct Protein

Interaction

The Cytochrome c Oxidase (COX) Interaction
Mechanistic studies suggest that 3,5-Diac, like its analog 3,5-T2, interacts directly with the Va

subunit of the Cytochrome c Oxidase complex (Complex IV).

Action: This binding abolishes the allosteric inhibition of COX by ATP.[2]

Result: It prevents the cell from downregulating respiration under high ATP conditions,

effectively "uncoupling" the respiratory rate from energy demand. This leads to increased

oxygen consumption and rapid oxidation of fatty acids (anti-steatotic effect).

Part 3: Physiological Functions[3][4]
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Anti-Steatotic & Lipid Lowering Activity
3,5-Diac has been demonstrated to prevent and reverse hepatic steatosis (fatty liver) and

hypercholesterolemia in rodent models.[1][3]

Mechanism: By stimulating mitochondrial respiration, Diac increases the flux of fatty acids

through

-oxidation, reducing the pool of lipids available for storage as triglycerides.

Therapeutic Advantage: Unlike T3, which causes tachycardia via TR

activation in the heart, Diac's low nuclear affinity allows for metabolic stimulation with a
reduced cardiac safety risk.

Thermogenesis
Through the "proton leak" and increased COX turnover, Diac contributes to non-shivering

thermogenesis, although its potency is generally lower than that of 3,5-T2.

Part 4: Experimental Protocols
Analytical Detection: LC-MS/MS
Quantifying endogenous Diac requires high sensitivity due to its low circulating concentrations

(sub-nanomolar).

Protocol: Solid Phase Extraction (SPE) & LC-MS/MS

Sample Prep: Mix 200 µL serum with isotope-labeled internal standard (

-TA2).

Protein Precipitation: Add 400 µL Acetonitrile (1% Formic Acid), vortex, centrifuge at 14,000 x

g for 10 min.

SPE Cleanup: Load supernatant onto a C18 SPE cartridge (pre-conditioned with

MeOH/Water). Wash with 20% MeOH. Elute with 100% MeOH.

LC Parameters:
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Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 90% B over 8 minutes.

MS/MS Transitions (MRM Mode):

Precursor Ion:m/z 496.0 (Negative Mode, [M-H]

)

Product Ions:m/z 369.0 (Loss of I), m/z 126.9 (Iodine).

Functional Assay: Mitochondrial Respiration (Seahorse
XF)
To validate Diac activity, researchers should measure Oxygen Consumption Rate (OCR) in

isolated mitochondria or permeabilized hepatocytes.

Step-by-Step Methodology:

Isolation: Isolate liver mitochondria via differential centrifugation in SHE buffer (250 mM

Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

Plating: Seed 5 µg of mitochondrial protein per well in a Seahorse XF96 plate.

Substrates: Supplement with Succinate (10 mM) and Rotenone (2 µM) to drive Complex II

respiration (bypassing Complex I to isolate COX-dependent effects).

Injection Strategy:

Port A: ADP (State 3 respiration).

Port B:3,5-Diac (10 nM - 1 µM). Note: Expect an immediate rise in OCR if

uncoupling/stimulation occurs.
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Port C: Oligomycin (ATP Synthase inhibitor).

Port D: Antimycin A/Rotenone (Shut down).

Data Analysis: Calculate the "Spare Respiratory Capacity" and "Proton Leak" in response to

Diac injection. A significant increase in State 4o (Oligomycin-insensitive) respiration indicates

direct mitochondrial uncoupling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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